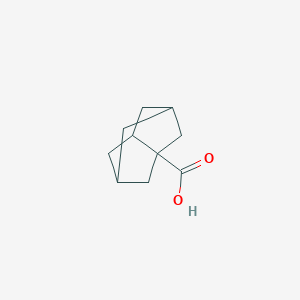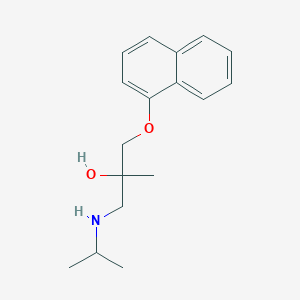
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-, commonly known as Propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and heart arrhythmias. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and low cost.
Wirkmechanismus
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, as well as a reduction in the symptoms of anxiety.
Biochemische Und Physiologische Effekte
Propranolol has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of stress hormones such as cortisol and adrenaline, as well as decrease the activity of the sympathetic nervous system. Additionally, it has been shown to improve blood flow to the brain and heart.
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol has several advantages for use in lab experiments, including its low cost and availability. However, it also has limitations, such as its potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on Propranolol. One area of interest is its potential as a treatment for various types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, research is ongoing into its use as a treatment for anxiety disorders and PTSD, as well as its potential to improve cognitive function in certain populations.
Synthesemethoden
Propranolol can be synthesized through several methods, including the condensation of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with 2-chloroacetone. Another method involves the reaction of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
Propranolol has been extensively studied for its potential therapeutic applications beyond its traditional use as a beta-blocker. Research has shown that it may have a role in the treatment of various medical conditions such as anxiety disorders, post-traumatic stress disorder (PTSD), and even cancer.
Eigenschaften
CAS-Nummer |
19423-05-3 |
|---|---|
Produktname |
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)- |
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
2-methyl-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-11-17(3,19)12-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,18-19H,11-12H2,1-3H3 |
InChI-Schlüssel |
LRMQACJPVHXKDE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




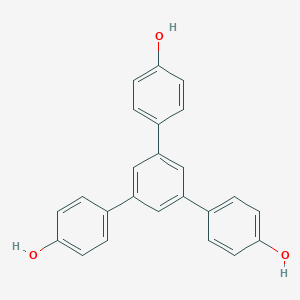
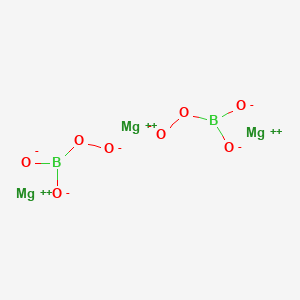

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
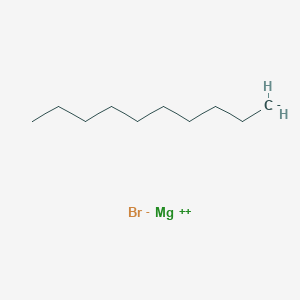
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)


